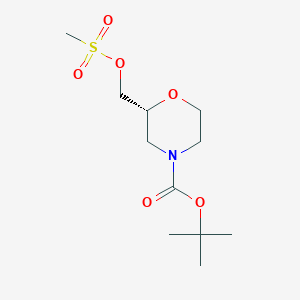![molecular formula C12H17N3O2 B1399707 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1284359-48-3](/img/structure/B1399707.png)
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Vue d'ensemble
Description
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
A study by Bacchi et al. (2005) explores the catalytic reactions under oxidative carbonylation conditions to synthesize various heterocyclic derivatives including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This research demonstrates the versatility of such compounds in chemical synthesis, providing a foundation for the development of pharmaceuticals and materials (Bacchi et al., 2005).
Novel Class Compounds Synthesis
Koza et al. (2013) report the synthesis of a novel class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from specific ester functionalities. This work contributes to the development of new molecules with potential for varied applications, highlighting the innovative approaches to synthesizing novel heterocyclic structures (Koza et al., 2013).
Structural Analysis and Applications
The crystal structure analysis of PNU-97018, a compound related to the chemical class of interest, provides insights into the molecular conformation, crystal packing, and hydrogen-bond network of angiotensin II receptor antagonists. Such analyses are crucial for understanding the physical properties and potential therapeutic applications of these compounds (Ishii et al., 2002).
Molecular and Crystal Structure Investigations
Research on the molecular and crystal structures of compounds within this chemical family, such as studies by Liu et al. (2009), offer detailed insights into their geometric and electronic properties. These studies are fundamental for the design and development of new materials and drugs, providing a basis for understanding the interaction mechanisms at the molecular level (Liu et al., 2009).
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12-6-9-7-13-4-3-11(9)14-15(12)8-10-2-1-5-17-10/h6,10,13H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDMNBQAJLHWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C3CNCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




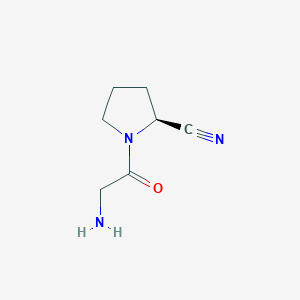

![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)
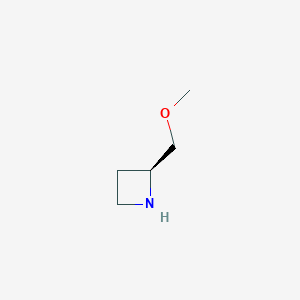
![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)
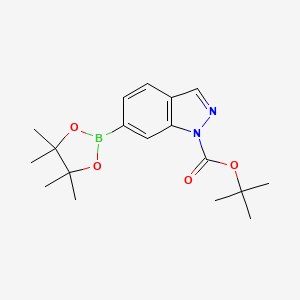
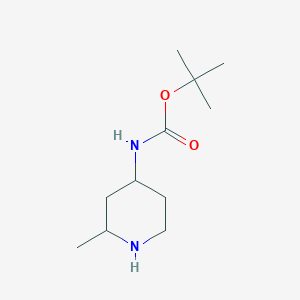

![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)
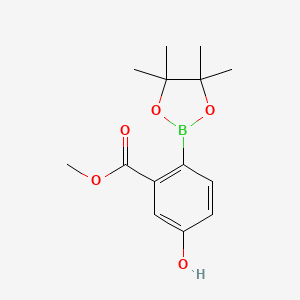

![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)
